molecular formula C9H7NO2 B1358783 2-(Oxazol-5-yl)phenol CAS No. 391927-03-0

2-(Oxazol-5-yl)phenol

Cat. No.: B1358783
CAS No.: 391927-03-0
M. Wt: 161.16 g/mol
InChI Key: QKNIWSVPXBPDDP-UHFFFAOYSA-N
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Description

2-(Oxazol-5-yl)phenol is a heterocyclic compound that features an oxazole ring fused to a phenol group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Biochemical Analysis

Biochemical Properties

2-(Oxazol-5-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often through non-covalent interactions such as hydrogen bonding and π-π stacking. For instance, oxazole derivatives, including this compound, have been shown to bind to enzymes like tyrosine kinases and cyclooxygenases, inhibiting their activity and thereby modulating signaling pathways . Additionally, this compound can interact with receptors and ion channels, influencing cellular responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives, including this compound, have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Furthermore, this compound can modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition and subsequent disruption of downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes, which ultimately alters gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under physiological conditions, maintaining its activity over extended periods . Its degradation products and their potential impact on cellular function are still under investigation. Long-term studies have indicated that this compound can sustain its biological activity, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has demonstrated therapeutic benefits, such as anti-inflammatory and anticancer effects . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these organelles can modulate its interactions with biomolecules and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazol-5-yl)phenol typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is carried out at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of flow chemistry techniques to ensure efficient and scalable synthesis. The use of packed reactors containing commercial manganese dioxide allows for the continuous production of oxazoles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of para-benzoquinone.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler structure with only the oxazole ring.

    Isoxazole: Contains an oxygen and nitrogen atom at different positions compared to oxazole.

    Benzoxazole: Features a benzene ring fused to an oxazole ring.

Uniqueness

2-(Oxazol-5-yl)phenol is unique due to the presence of both the oxazole and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(1,3-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNIWSVPXBPDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315086
Record name 2-(5-Oxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391927-03-0
Record name 2-(5-Oxazolyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391927-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Oxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methoxybenzaldehyde (10.0 g, 73.4 mmol), tosylmethylisocyanide (14.34 g, 73.4 mmol) and potassium carbonate (10.14 g, 73.4 mmol) in 220 ml methanol is heated at reflux for 6 hours. The solvent is removed under reduced pressure and the residue poured into ice-water (800 ml). The precipitate is collected by filtration, washed with water, and dried in vacuo to give 9.05 g of 5-(2-methoxyphenyl)oxazole (70%). Boron tribromide (1M in dichloromethane, 36 ml) is added slowly to a cold solution (0° C.) of the above oxazole (3.0 g, 17.1 mmol) in dichloromethane (215 ml). After stirring overnight at room temperature, ice-water (50 ml) is added carefully. The aqueous layer is extracted with dichloromethane (50 ml), and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The precipitate which formed after addition of dichloromethane (70 ml) is collected by filtration, heated with dichloromethane (15 ml), and filtered again to give 3.16 g of 2-(5-oxazolyl)phenol. This phenolic product is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to give 400 mg of the title epoxide (9.5%).
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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